

FITC-DQMD-FMK: A Technical Guide to Detecting Early Apoptosis

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Compound of Interest

Compound Name: *Fitc-DQMD-FMK*

Cat. No.: *B1574901*

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Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and the elimination of damaged or infected cells. A key event in the apoptotic cascade is the activation of a family of cysteine proteases known as caspases. Among these, caspase-3 is a critical executioner caspase, the activation of which is considered a point of no return in the commitment of a cell to apoptosis. The detection of active caspase-3 is therefore a reliable indicator of early-stage apoptosis.

This technical guide provides an in-depth overview of **FITC-DQMD-FMK**, a fluorescently labeled, irreversible inhibitor of caspase-3, designed for the detection of apoptotic cells. The probe consists of a caspase-3 recognition sequence, Asp-Gln-Met-Asp (DQMD), linked to a fluoromethyl ketone (FMK) moiety that irreversibly binds to the active site of caspase-3. The fluorescein isothiocyanate (FITC) label provides a fluorescent signal for detection by various methods, including flow cytometry and fluorescence microscopy.

While direct peer-reviewed data for **FITC-DQMD-FMK** is limited, this guide will leverage extensive data available for the closely related and highly specific caspase-3 probe, FITC-DEVD-FMK, to provide a comprehensive understanding of its application.

Mechanism of Action

FITC-DQMD-FMK is a cell-permeable probe that specifically targets and binds to the active form of caspase-3 within apoptotic cells. The mechanism involves:

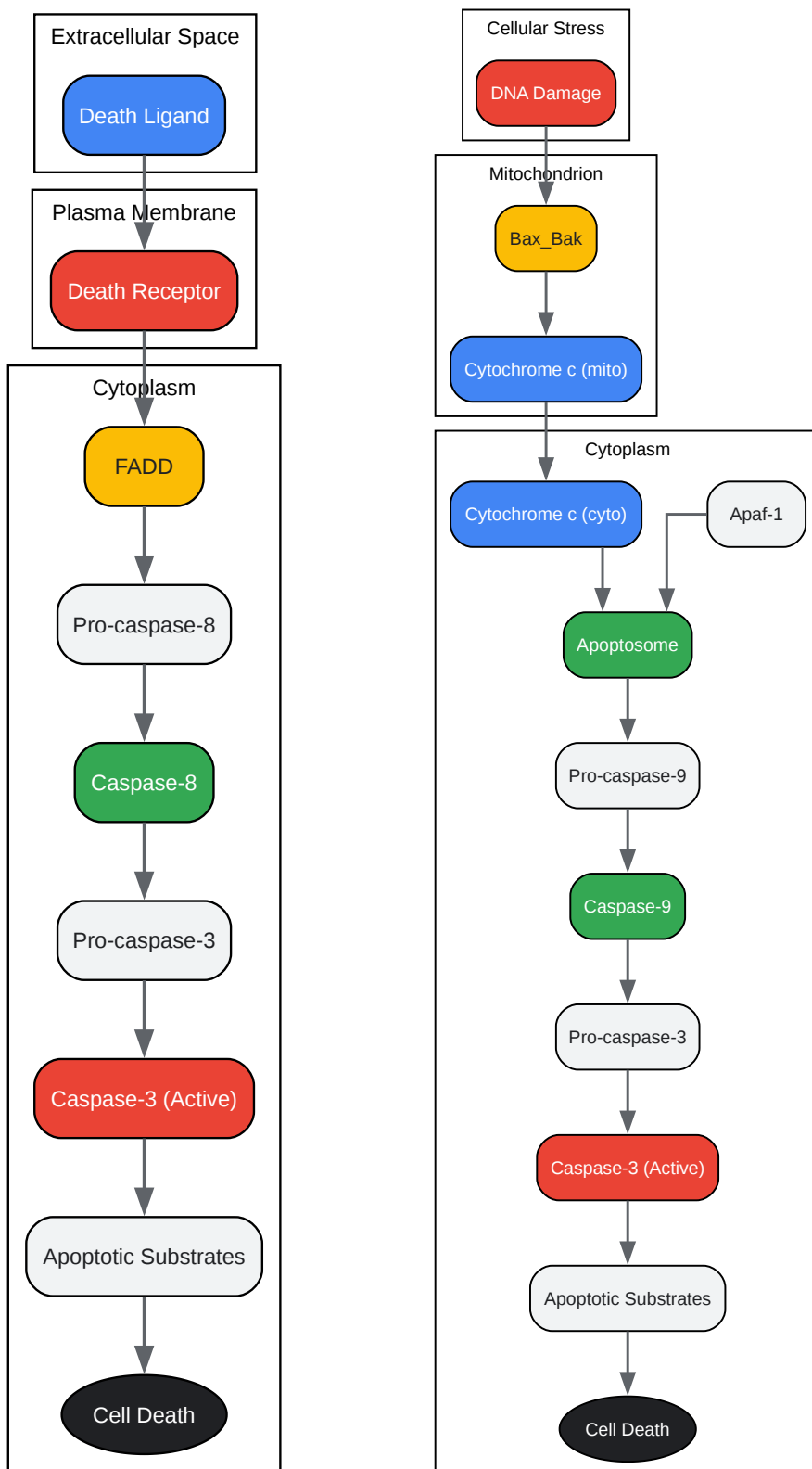
- **Cellular Uptake:** The hydrophobic nature of the FMK moiety allows the probe to passively diffuse across the plasma membrane of both healthy and apoptotic cells.
- **Specific Recognition and Covalent Binding:** In apoptotic cells, where caspase-3 is active, the DQMD peptide sequence is recognized by the enzyme's substrate-binding pocket. The fluoromethylketone (FMK) group then forms an irreversible covalent bond with the cysteine residue in the active site of caspase-3.
- **Fluorescent Signal Retention:** This irreversible binding ensures that the FITC label is retained within the apoptotic cells. Non-apoptotic cells, lacking significant levels of active caspase-3, do not retain the probe.
- **Detection:** The accumulation of the FITC signal in apoptotic cells can be quantified and visualized using standard fluorescence detection techniques.

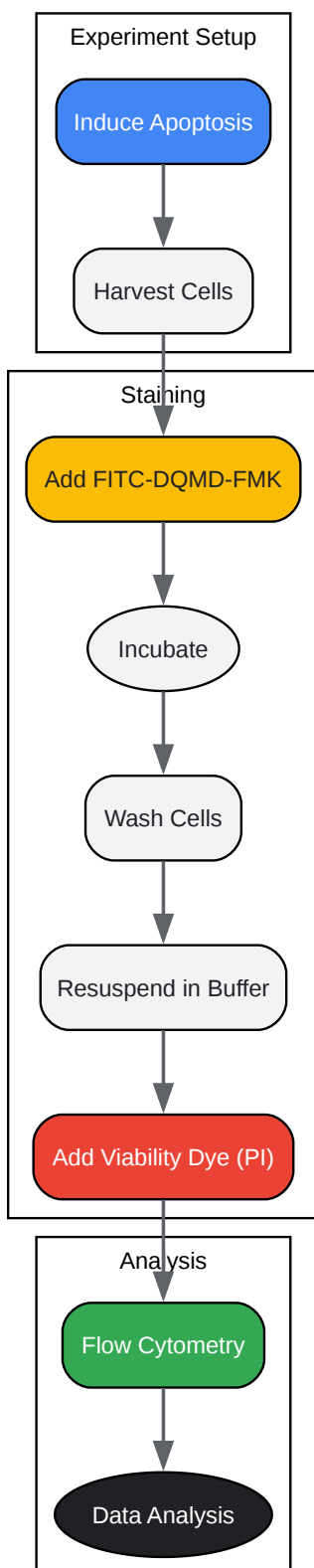
Signaling Pathways Leading to Caspase-3 Activation

Caspase-3 is activated through two primary signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, including caspase-3.

Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF- α) to their corresponding transmembrane death receptors (e.g., Fas, TNFR1). This binding event leads to the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), which in turn recruit and activate pro-caspase-8. Active caspase-8 can then directly cleave and activate pro-caspase-3, initiating the execution phase of apoptosis.





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